Validamycin H

Vue d'ensemble

Description

Validamycin A is a member of the class of validamycins. It is a major validamycin produced by Streptomyces hygroscopicus1. It is used as an inhibitor of trehalase21. It is used for the control of sheath blight of rice and damping-off of cucumbers21.

Synthesis Analysis

A 45 kb DNA sequencing analysis from Streptomyces hygroscopicus 5008 involved in validamycin A (VAL-A) biosynthesis revealed 16 structural genes, 2 regulatory genes, 5 genes related to transport, transposition/integration or tellurium resistance3. A cluster of eight reassembled genes was found to support VAL-A synthesis in a heterologous host, S. lividans 13263.

Molecular Structure Analysis

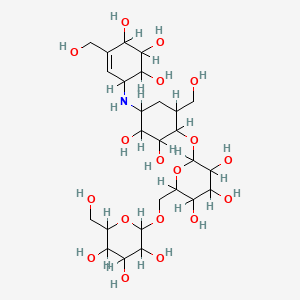

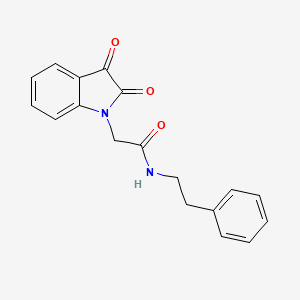

The molecular formula of Validamycin A is C20H35NO131. The structure of Validamycin A includes (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol in which the hydroxy group at position 1 has been converted to its beta-D-glucoside1.

Chemical Reactions Analysis

In vivo inactivation of the putative glycosyltransferase gene (valG) abolished the final attachment of glucose for VAL production and resulted in accumulation of the VAL-A precursor, validoxylamine3.

Physical And Chemical Properties Analysis

The molecular weight of Validamycin A is 497.5 g/mol1.

Applications De Recherche Scientifique

Control of Plant Diseases

Validamycin is effective in controlling plant diseases caused by Rhizoctonia spp. It inhibits the synthesis of deoxynivalenol (DON), a mycotoxin and virulence factor, in Fusarium graminearum by decreasing trehalase activity and the production of glucose and pyruvate. This results in dual efficacy against Fusarium head blight (FHB) in wheat: inhibition of DON biosynthesis and induction of host resistance (Li et al., 2019).

Inhibition of Glycometabolism and Chitin Synthesis in Insects

Validamycin significantly inhibits the glycometabolism and chitin synthesis in the common cutworm, Spodoptera litura. It affects larval growth and development, reducing pupation rates and downregulating genes involved in glycolysis, tricarboxylic acid (TCA) cycle, and chitin synthesis (Yu et al., 2021).

Molecular Changes in Diaphorina citri

Validamycin treatment induces molecular changes in Diaphorina citri, a citrus pest. It results in differentially expressed genes (DEGs) mainly involved in small molecule processes, structural molecule activity, and transition metal ion binding. These changes impact chitin metabolism and cuticle synthesis, providing insights into effective pest control mechanisms (Yu et al., 2020).

Environmental Safety Assessment

Validamycin's environmental impact has been assessed, particularly in relation to bacterial and fungal biomass in soil. It's considered a low-toxicity material that can be easily degraded by certain bacteria, indicating minimal environmental disturbance compared to chemical pesticides (Qian et al., 2007).

Agricultural Applications

Validamycin is an important agricultural antibiotic, used extensively in Asia as a rice and wheat protectant against Rhizoctonia solani (Chen et al., 2017). It's also used in capillary zone electrophoresis for the determination of fungicide levels in agriculture (He et al., 2003).

Biosynthesis Research

Studies on the biosynthesis of validamycins have identified key intermediates and pathways in Streptomyces hygroscopicus, providing crucial insights for future antibiotic development and production enhancement (Yu et al., 2005), (Nargotra, 2017).

Biotransformation and Industrial Applications

Validamycin A's biotransformation from validoxylamine A using Streptomyces hygroscopicus has been studied for improved commercial production. This research is vital for large-scale production and cost-effective antibiotic manufacturing (Fan et al., 2013), (Zhou & Zhong, 2015).

Insights into Molecular and Genomic Aspects

Research has delved into the molecular and genomic aspects of validamycin's biosynthesis and its thermo-regulated production in Streptomyces hygroscopicus. Understanding these mechanisms is essential for yield improvement and industrial bioprocess optimization (Wu et al., 2012).

Safety And Hazards

Validamycin A is a combustible liquid5. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye5. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak5.

Propriétés

IUPAC Name |

2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQHOQRBXQDUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926921 | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[6-[2,3-Dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

12650-72-5, 130812-69-0 | |

| Record name | Validamycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-(N-[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-3-hydroxyanilino)-2-(1H-indol-3-yl)acetamide](/img/structure/B1226817.png)

![1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B1226818.png)

![[6-[2-[4-(10,12-Dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1226825.png)

![1-Amino-8,8-dimethyl-5-morpholin-4-yl-8,9-dihydro-6H-7-oxa-3-thia-4-aza-cyclopenta[a]naphthalene-2-carboxylic acid butyl ester](/img/structure/B1226827.png)

![2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol](/img/structure/B1226829.png)

![4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B1226830.png)

![2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1226831.png)

![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)

![4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B1226840.png)

![4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide](/img/structure/B1226841.png)